4-Ethynyl-1H-indole
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Overview
Description
4-Ethynyl-1H-indole is an organic compound belonging to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. This compound is notable for its ethynyl group attached to the fourth position of the indole ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
4-Ethynyl-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and have shown high-affinity binding to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These changes can lead to a wide range of biological effects, depending on the specific derivative and target involved.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can cause various molecular and cellular effects .
Action Environment
It is generally important to handle such compounds in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1H-indole can be achieved through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and provides high yields.
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the indole ring. Subsequent functionalization at the fourth position introduces the ethynyl group.
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods such as the Sonogashira coupling reaction due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.
Scientific Research Applications
4-Ethynyl-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound of 4-Ethynyl-1H-indole, lacking the ethynyl group.
4-Methyl-1H-indole: Similar structure with a methyl group instead of an ethynyl group.
4-Bromo-1H-indole: Contains a bromine atom at the fourth position instead of an ethynyl group.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-ethynyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHQEOJJLFYMIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CNC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553477 |
Source
|
Record name | 4-Ethynyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102301-81-5 |
Source
|
Record name | 4-Ethynyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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